4'-Fluoro-3-(3-fluorophenyl)propiophenone
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide . Similarly, the synthesis of 4-Fluoro-3-phenoxytoluene is achieved through Ullmann coupling reaction . These methods could potentially be adapted for the synthesis of "4'-Fluoro-3-(3-fluorophenyl)propiophenone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy . These studies reveal the planarity of certain groups, the presence of intramolecular hydrogen bonds, and the overall molecular conformation, which are crucial for understanding the reactivity and interaction of the molecules.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds can be influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For instance, the presence of fluorine in the backbone of polythiophenes has been shown to affect their electronic properties . The chemical reactions of "4'-Fluoro-3-(3-fluorophenyl)propiophenone" would likely be influenced by the electron-withdrawing effects of the fluorine atoms.
Physical and Chemical Properties Analysis
Fluorinated aromatic compounds exhibit a range of physical and chemical properties that can be fine-tuned by the specific placement of fluorine atoms. For example, the electrochemical and spectroscopic characteristics of copolymers synthesized from fluorinated thiophenes show good electrochemical behaviors and high conductivity . The influence of backbone fluorination in regioregular polythiophenes leads to an increase in ionization potential and a tendency to aggregate, which is attributed to a more co-planar backbone . These insights into the properties of fluorinated compounds can help predict the behavior of "4'-Fluoro-3-(3-fluorophenyl)propiophenone".
Scientific Research Applications
Photoalignment of Nematic Liquid Crystals
- Application: It has been demonstrated that derivatives of prop-2-enoates, including those with fluorinated phenols, promote excellent photoalignment in nematic liquid crystals. This is crucial for liquid crystal displays (LCDs) technology.
- Reference: (Hegde et al., 2013).
Synthesis of New Biologically Active Molecules
- Application: Fluorine-containing compounds, like 4'-Fluoro-3-(3-fluorophenyl)propiophenone, are used in synthesizing new molecules with potential antibacterial activities.
- Reference: (Holla et al., 2003).
Development of Electropolymerized Materials
- Application: The fluorinated phenyl groups play a role in synthesizing materials for electropolymerization, influencing the electronic properties of conjugated polythiophenes, which are essential in electronic applications.
- Reference: (Gohier et al., 2013).
Synthesis of High-Performance Polymers
- Application: Fluorinated compounds like 4'-Fluoro-3-(3-fluorophenyl)propiophenone are used in the synthesis of high-performance polymers with applications in engineering plastics and membrane materials.
- Reference: (Xiao et al., 2003).
Synthesis of Electroactive Polymers
- Application: The synthesis of electroactive polymers like poly(3-(4-fluorophenyl)thiophene) for applications in energy storage and electrochromic devices leverages fluorinated phenyl compounds.
- Reference: (Topal et al., 2021).
Investigation of Apoptosis Inducers
- Application: Specific fluorinated compounds are studied for their potential as apoptosis inducers in cell research, highlighting their significance in biomedical research.
- Reference: (Zhang et al., 2012).
Safety And Hazards
While specific safety and hazard information for 4’-Fluoro-3-(3-fluorophenyl)propiophenone is not available, it’s generally advisable to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-(3-fluorophenyl)-1-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFDMDBCSPOTBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644528 |
Source
|
Record name | 3-(3-Fluorophenyl)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898789-17-8 |
Source
|
Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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